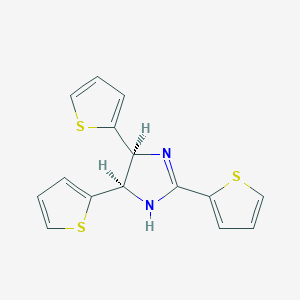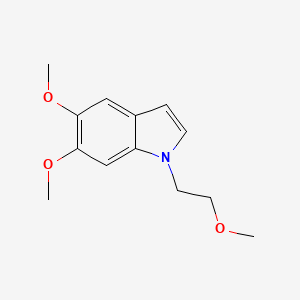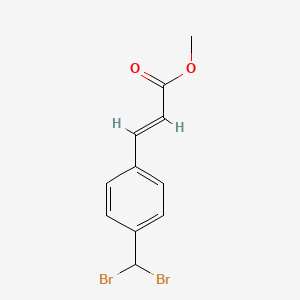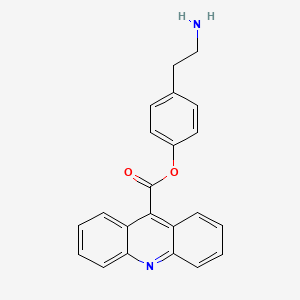
9-Acridinecarboxylic acid, 4-(2-aminoethyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethyl)phenyl acridine-9-carboxylate is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Vorbereitungsmethoden
The synthesis of 4-(2-Aminoethyl)phenyl acridine-9-carboxylate involves several steps. One common synthetic route includes the reaction of 2-aminoethylbenzene with acridine-9-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
4-(2-Aminoethyl)phenyl acridine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carboxylate group, converting it into an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoethyl)phenyl acridine-9-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound exhibits chemiluminescent properties, making it useful in biological assays and imaging techniques.
Medicine: Acridine derivatives, including this compound, have shown potential in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 4-(2-Aminoethyl)phenyl acridine-9-carboxylate primarily involves its interaction with biological molecules. The compound can intercalate with DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This intercalation leads to the inhibition of DNA replication and transcription, making it effective against rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-(2-Aminoethyl)phenyl acridine-9-carboxylate can be compared with other acridine derivatives, such as:
9-Phenoxycarbonyl-10-methylacridinium trifluoromethanesulphonate: This compound also exhibits chemiluminescent properties and is used in similar applications.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties, DACA is another acridine derivative that intercalates with DNA and inhibits topoisomerase activity.
The uniqueness of 4-(2-Aminoethyl)phenyl acridine-9-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
99160-45-9 |
|---|---|
Molekularformel |
C22H18N2O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
[4-(2-aminoethyl)phenyl] acridine-9-carboxylate |
InChI |
InChI=1S/C22H18N2O2/c23-14-13-15-9-11-16(12-10-15)26-22(25)21-17-5-1-3-7-19(17)24-20-8-4-2-6-18(20)21/h1-12H,13-14,23H2 |
InChI-Schlüssel |
BZMAJCUDKMCLBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)OC4=CC=C(C=C4)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


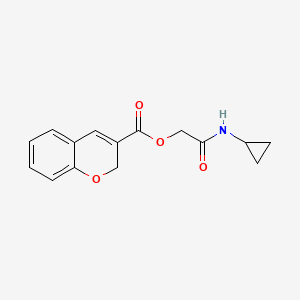


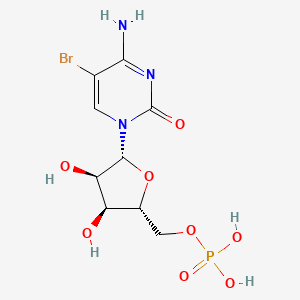
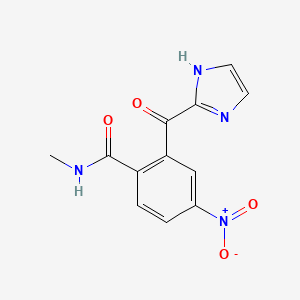
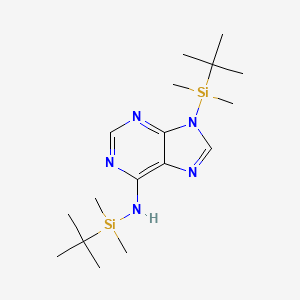
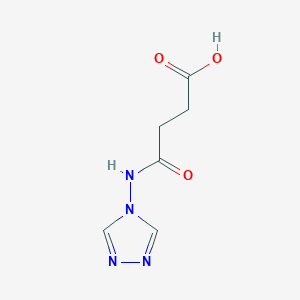
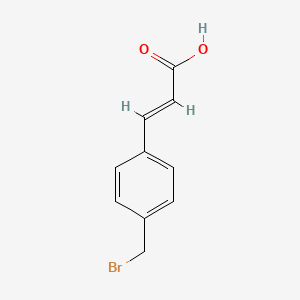

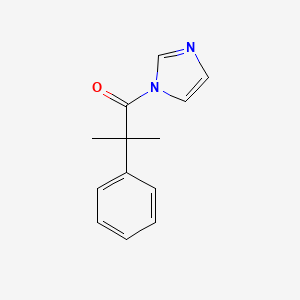
![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
